
1-Boc-5-bromo-3-cianoacetilindol
Descripción general
Descripción
tert-butyl 5-bromo-3-(2-cyanoacetyl)indole-1-carboxylate is a synthetic organic compound with the molecular formula C16H15BrN2O3. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. The compound features a tert-butyloxycarbonyl (Boc) protecting group, a bromine atom, and a cyanoacetyl group attached to the indole ring. These functional groups make it a valuable intermediate in organic synthesis and pharmaceutical research .
Aplicaciones Científicas De Investigación
tert-butyl 5-bromo-3-(2-cyanoacetyl)indole-1-carboxylate has several scientific research applications:
Mecanismo De Acción
Target of Action
It’s known that indole derivatives possess various biological activities . They are found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
Cyanoacetamide-n-derivatives, which this compound is a part of, are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Biochemical Pathways
The active hydrogen on c-2 of these compounds can take part in a variety of condensation and substitution reactions . This suggests that the compound could potentially affect a wide range of biochemical pathways.
Result of Action
The diverse biological activities reported for many derivatives of cyanoacetamide have drawn the attention of biochemists in the last decade .
Métodos De Preparación
The synthesis of tert-butyl 5-bromo-3-(2-cyanoacetyl)indole-1-carboxylate typically involves multiple steps, starting from commercially available indole derivatives. One common method includes the bromination of an indole derivative, followed by the introduction of the Boc protecting group. The cyanoacetyl group is then added through a cyanoacetylation reaction. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity .
Análisis De Reacciones Químicas
tert-butyl 5-bromo-3-(2-cyanoacetyl)indole-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through substitution reactions, often using palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, modifying the functional groups attached to the indole ring.
Cyclization Reactions: The cyanoacetyl group can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Comparación Con Compuestos Similares
tert-butyl 5-bromo-3-(2-cyanoacetyl)indole-1-carboxylate can be compared with other indole derivatives, such as:
5-Bromoindole: Lacks the Boc and cyanoacetyl groups, making it less versatile in synthetic applications.
1-Boc-3-cyanoacetylindole:
5-Cyanoindole: Lacks the Boc and bromine groups, limiting its use in complex synthesis.
The presence of the Boc, bromine, and cyanoacetyl groups in tert-butyl 5-bromo-3-(2-cyanoacetyl)indole-1-carboxylate makes it unique and highly valuable for various synthetic and research applications .
Propiedades
IUPAC Name |
tert-butyl 5-bromo-3-(2-cyanoacetyl)indole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3/c1-16(2,3)22-15(21)19-9-12(14(20)6-7-18)11-8-10(17)4-5-13(11)19/h4-5,8-9H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGKRJEHVQMHKNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)Br)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


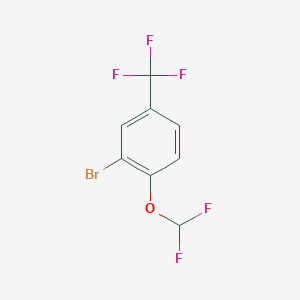
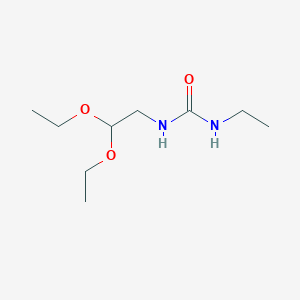
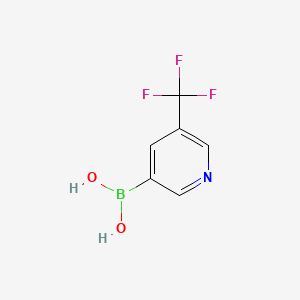
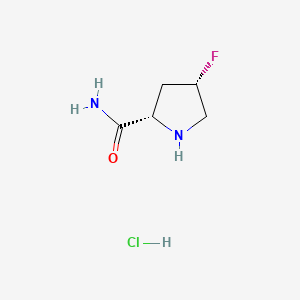
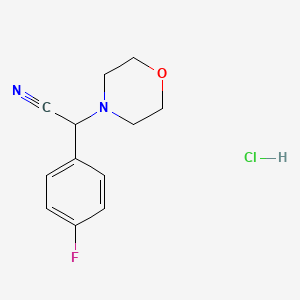
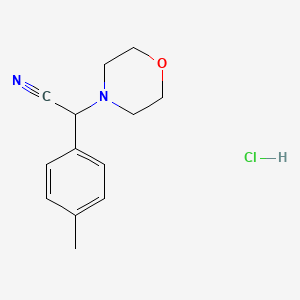
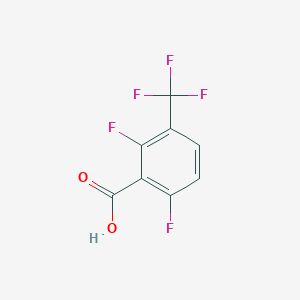

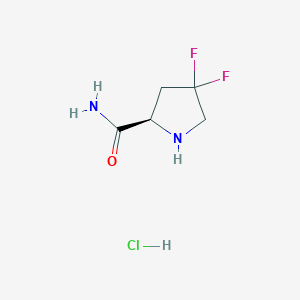
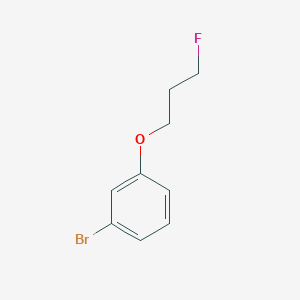

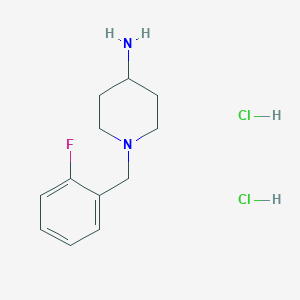
![(1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-ylmethyl)amine hydrochloride](/img/structure/B1390254.png)
![[(1-methyl-1H-pyrrol-2-yl)(phenyl)methyl]amine hydrochloride](/img/structure/B1390255.png)
